
6-(benzyloxymethyl)tetrahydro-2H-pyran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxymethyl)tetrahydro-2H-pyran-3-ol is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring with a benzyloxymethyl group attached to the sixth carbon and a hydroxyl group on the third carbon. It is often used as an intermediate in the synthesis of more complex molecules due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxymethyl)tetrahydro-2H-pyran-3-ol typically involves the protection of hydroxyl groups and the formation of the tetrahydropyran ring. One common method involves the use of 3,4-dihydropyran and benzyl alcohol under acidic conditions to form the benzyloxymethyl group. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of protective groups and selective deprotection steps are crucial in the large-scale synthesis to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxymethyl)tetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxymethyl group can be reduced to form a hydroxymethyl group.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzyloxymethyl group can yield a hydroxymethyl group.
Aplicaciones Científicas De Investigación
6-(Benzyloxymethyl)tetrahydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 6-(benzyloxymethyl)tetrahydro-2H-pyran-3-ol involves its interaction with various molecular targets and pathways. The benzyloxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. The hydroxyl group can form hydrogen bonds and participate in various biochemical reactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound has a similar tetrahydropyran ring structure but with additional phenylthio and hydroxyl groups.
Tetrahydropyran: A simpler compound with a six-membered ring containing one oxygen atom.
Uniqueness
6-(Benzyloxymethyl)tetrahydro-2H-pyran-3-ol is unique due to the presence of both a benzyloxymethyl group and a hydroxyl group on the tetrahydropyran ring. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
6-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C13H18O3/c14-12-6-7-13(16-9-12)10-15-8-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
Clave InChI |
UBVKTINGXYGJKH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OCC1O)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)
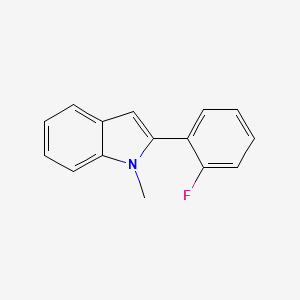
dimethylsilane](/img/structure/B13680494.png)
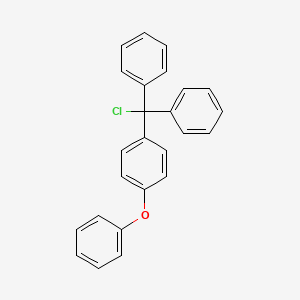
![Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13680505.png)
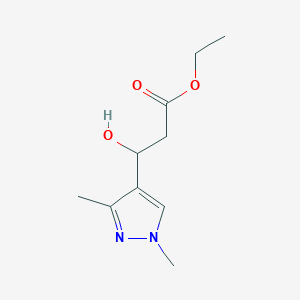

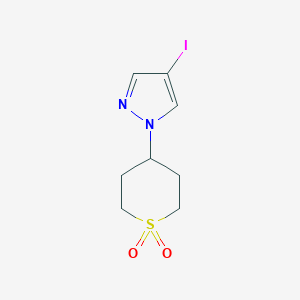

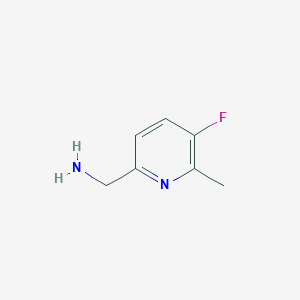
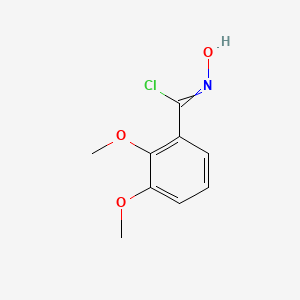

![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)

